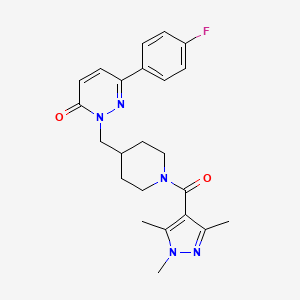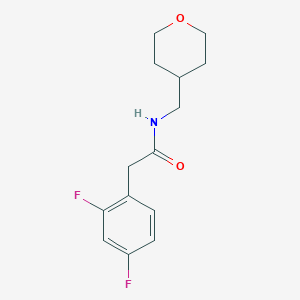
2-(2,4-Difluorophenyl)-N-(oxan-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-N-(oxan-4-ylmethyl)acetamide, commonly known as DFOA, is a synthetic compound that has gained significant attention in the field of scientific research. DFOA is a member of the acetamide class of compounds and has been studied for its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of DFOA is not fully understood. However, studies have shown that DFOA acts as an inhibitor of enzymes involved in various biological processes. DFOA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFOA leads to the accumulation of acetylated histones, which can alter gene expression and induce cell death.
Biochemical and Physiological Effects
DFOA has been shown to have various biochemical and physiological effects. Studies have shown that DFOA can induce cell death in cancer cells by inhibiting the activity of HDACs. In addition, DFOA has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. DFOA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DFOA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. DFOA also has a well-defined structure, which makes it easy to study its mechanism of action. However, DFOA also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, DFOA is a potent inhibitor of HDACs, which can have off-target effects on other biological processes.
Zukünftige Richtungen
There are several future directions for the study of DFOA. One potential direction is the development of DFOA as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is the study of DFOA as a herbicide and insecticide for agricultural applications. Further studies are also needed to understand the long-term effects of DFOA on human health and its potential off-target effects on other biological processes.
Conclusion
In conclusion, DFOA is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine and agriculture. The synthesis method of DFOA has been optimized to produce high yields and purity. DFOA acts as an inhibitor of enzymes involved in various biological processes, and its mechanism of action is not fully understood. DFOA has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. DFOA has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential applications and limitations of DFOA.
Synthesemethoden
The synthesis of DFOA involves the reaction of 2,4-difluoroaniline with oxan-4-ylmethyl bromide in the presence of sodium hydride and copper(I) iodide. The resulting product is then treated with acetic anhydride to produce DFOA. The synthesis method of DFOA has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
DFOA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DFOA is in the field of medicinal chemistry. DFOA has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, DFOA has been studied for its potential applications in the field of agriculture as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-(oxan-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-12-2-1-11(13(16)8-12)7-14(18)17-9-10-3-5-19-6-4-10/h1-2,8,10H,3-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXECVOWNSDQLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


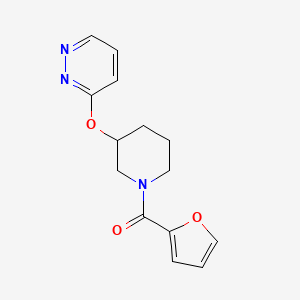

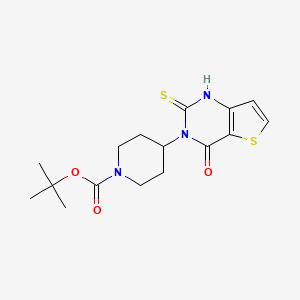
![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)
![N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2865495.png)
![N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2865498.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)
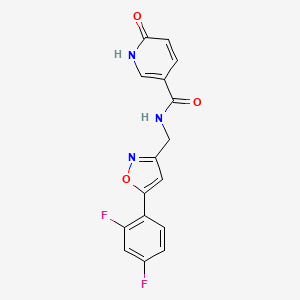
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2865502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)
